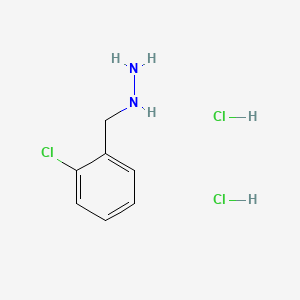![molecular formula C17H16N4O3S B2782096 Methyl 2-[4-(4-methoxyphenyl)-5-(3-pyridyl)-1,2,4-triazol-3-ylthio]acetate CAS No. 557064-04-7](/img/structure/B2782096.png)
Methyl 2-[4-(4-methoxyphenyl)-5-(3-pyridyl)-1,2,4-triazol-3-ylthio]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[4-(4-methoxyphenyl)-5-(3-pyridyl)-1,2,4-triazol-3-ylthio]acetate, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
The metabolism of related triazole derivatives has been studied to understand their transformation within biological systems. For example, Varynskyi and Kaplaushenko (2020) explored the metabolism of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, revealing insights into its main metabolite structure through chromatography and mass spectrometry. This research is crucial for developing pharmaceuticals with favorable pharmacokinetic profiles (Varynskyi & Kaplaushenko, 2020).
Synthesis and Chemical Properties
The synthesis of compounds bearing the 1,2,4-triazole moiety, such as the efforts by Ram and Goel (1996), highlights the chemical versatility and potential for generating novel materials or bioactive molecules. Their work on synthesizing terphenyls from aryl ketones underscores the synthetic utility of triazole derivatives in material science (Ram & Goel, 1996).
Biological Activities and Drug Design
The study of 1,2,4-triazole derivatives' acid-base properties, as conducted by Kaplaushenko (2014), indicates a methodical approach to understanding how these compounds' structures influence their biological activities and potential as pharmaceutical agents. This kind of research aids in the rational design of drugs with targeted properties (Kaplaushenko, 2014).
Advanced Imaging and Diagnostic Tools
The development of PET imaging agents, like the work done by Kumar et al. (2006) on [11C]SN003 for CRF1 receptors, illustrates the application of triazole derivatives in creating diagnostic tools for neurological and psychiatric disorders. Such research underscores the potential of triazole compounds in advancing medical imaging techniques (Kumar et al., 2006).
Mecanismo De Acción
While the exact mechanism of action for “Methyl 2-[4-(4-methoxyphenyl)-5-(3-pyridyl)-1,2,4-triazol-3-ylthio]acetate” is not specified, similar compounds have shown promising neuroprotective and anti-inflammatory properties. These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Direcciones Futuras
The future directions for research on “Methyl 2-[4-(4-methoxyphenyl)-5-(3-pyridyl)-1,2,4-triazol-3-ylthio]acetate” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties. The potential development of these compounds as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury could be a promising area of study .
Propiedades
IUPAC Name |
methyl 2-[[4-(4-methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-23-14-7-5-13(6-8-14)21-16(12-4-3-9-18-10-12)19-20-17(21)25-11-15(22)24-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKBPDNXLGEMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

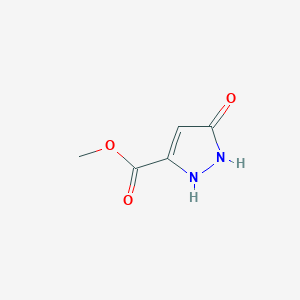
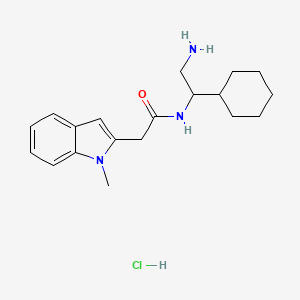
![3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2782019.png)

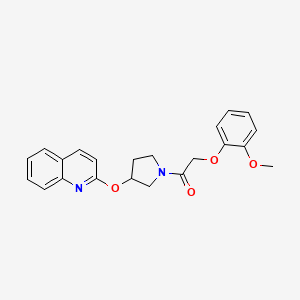
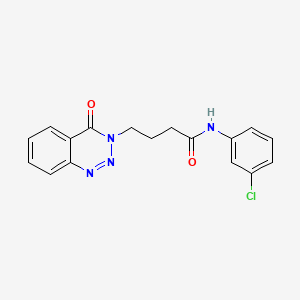
![N-(2-(dimethylamino)ethyl)-2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2782025.png)




![N-[4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-methylsulfamoyl]phenyl]acetamide](/img/structure/B2782034.png)
